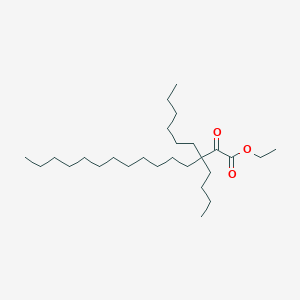
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate is an ester compound with the molecular formula C27H52O3 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple alkyl groups and a ketone functional group, making it unique in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butyl-3-hexyl-2-oxopentadecanoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can accelerate the reaction, while distillation techniques are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: Conversion to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Yields primary or secondary alcohols.
Substitution: Forms new esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action for ethyl 3-butyl-3-hexyl-2-oxopentadecanoate primarily involves its ester functional group. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid . This hydrolysis can affect various molecular pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used in perfumes and flavoring agents.
Methyl butyrate: Another ester known for its fruity smell, used in similar applications.
Uniqueness
Ethyl 3-butyl-3-hexyl-2-oxopentadecanoate stands out due to its complex structure, which includes multiple alkyl groups and a ketone functional group. This complexity can influence its reactivity and the types of products formed during chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
89579-54-4 |
|---|---|
Molecular Formula |
C27H52O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
ethyl 3-butyl-3-hexyl-2-oxopentadecanoate |
InChI |
InChI=1S/C27H52O3/c1-5-9-12-14-15-16-17-18-19-21-24-27(22-11-7-3,23-20-13-10-6-2)25(28)26(29)30-8-4/h5-24H2,1-4H3 |
InChI Key |
DCMOQHKKZIIFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCC)(CCCCCC)C(=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















